

PTP1B-IN-13: Application Notes and Protocols for High-Throughput Screening

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Compound of Interest

Compound Name: PTP1B-IN-13

Cat. No.: B15575388

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Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in key signaling pathways, including the insulin and leptin pathways.[1] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, making it a validated therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] **PTP1B-IN-13** is a selective, allosteric inhibitor of PTP1B, identified through a hierarchical virtual screening approach.[1] It offers a valuable tool for researchers studying PTP1B function and for high-throughput screening (HTS) campaigns aimed at discovering novel PTP1B inhibitors. These application notes provide detailed protocols for the use of **PTP1B-IN-13** in in vitro assays and as a reference compound in HTS workflows.

Data Presentation

PTP1B-IN-13 Profile

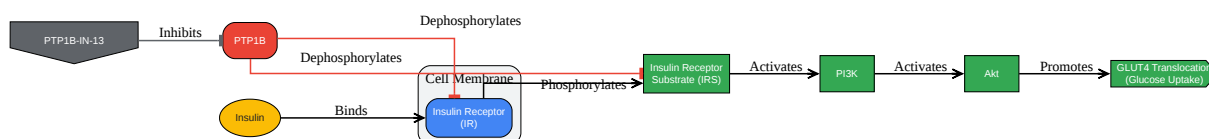
Parameter	Value	Reference
IUPAC Name	Not Publicly Available	
Molecular Formula	C24H25N3O3S2	
Molecular Weight	467.6 g/mol	
Mechanism of Action	Allosteric Inhibitor	[1]
IC50 (PTP1B)	1.59 μ M	[1]
Selectivity	Evident selectivity over TCPTP and SHP2	[1]

Comparison of PTP1B Inhibitors

Compound	IC50 (μ M)	Mechanism of Action	Reference
PTP1B-IN-13 (H3)	1.59	Allosteric	[1]
Suramin	5.5	Competitive	
RK-682	10.4	Not Specified	
Trodusquemine (MSI-1436)	1	Non-competitive	[3]
Osunprotafib (ABBV-CLS-484)	Not Specified	Not Specified	
Ertiprotafib	Not Specified	Not Specified	
JTT-551	Not Specified	Not Specified	
Caffeoylquinic acid derivate	11.1	Non-competitive	
Ursolic acid	3.1	Not Specified	

Signaling Pathway

The following diagram illustrates the central role of PTP1B in the negative regulation of the insulin signaling pathway. PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS), thereby downregulating the downstream PI3K/Akt signaling cascade. Inhibition of PTP1B, for instance by **PTP1B-IN-13**, is expected to enhance insulin sensitivity.



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Caption: PTP1B's role in insulin signaling.

Experimental Protocols

In Vitro PTP1B Enzymatic Assay (Colorimetric)

This protocol is adapted for a 96-well plate format and utilizes the common substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce a yellow product that can be measured spectrophotometrically.

Materials:

- Recombinant Human PTP1B (catalytic domain)
- **PTP1B-IN-13**
- p-Nitrophenyl phosphate (pNPP)
- Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 5 mM DTT, 0.05% NP-40
- Stop Solution: 1 M NaOH

- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

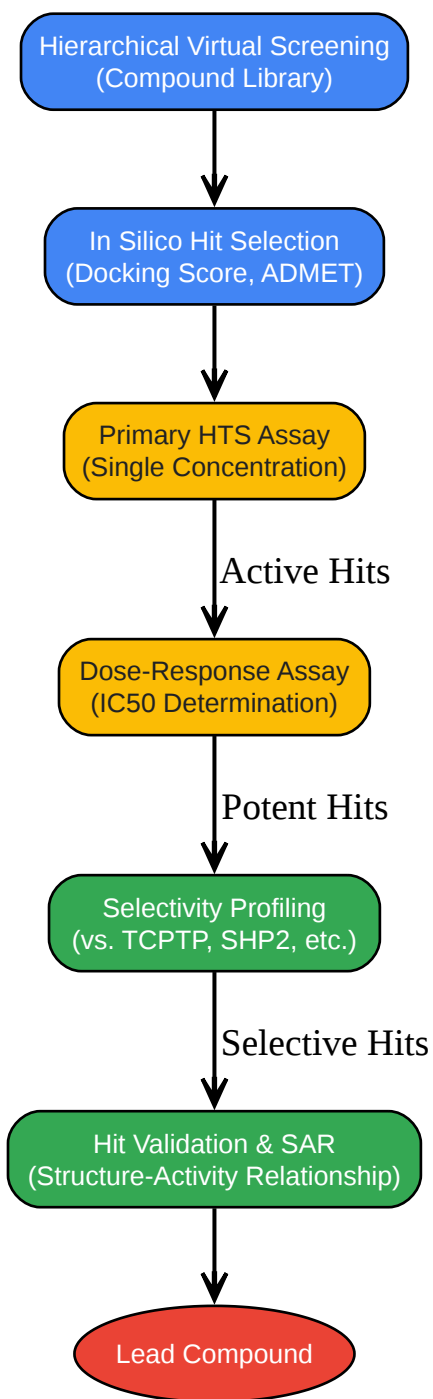
Procedure:

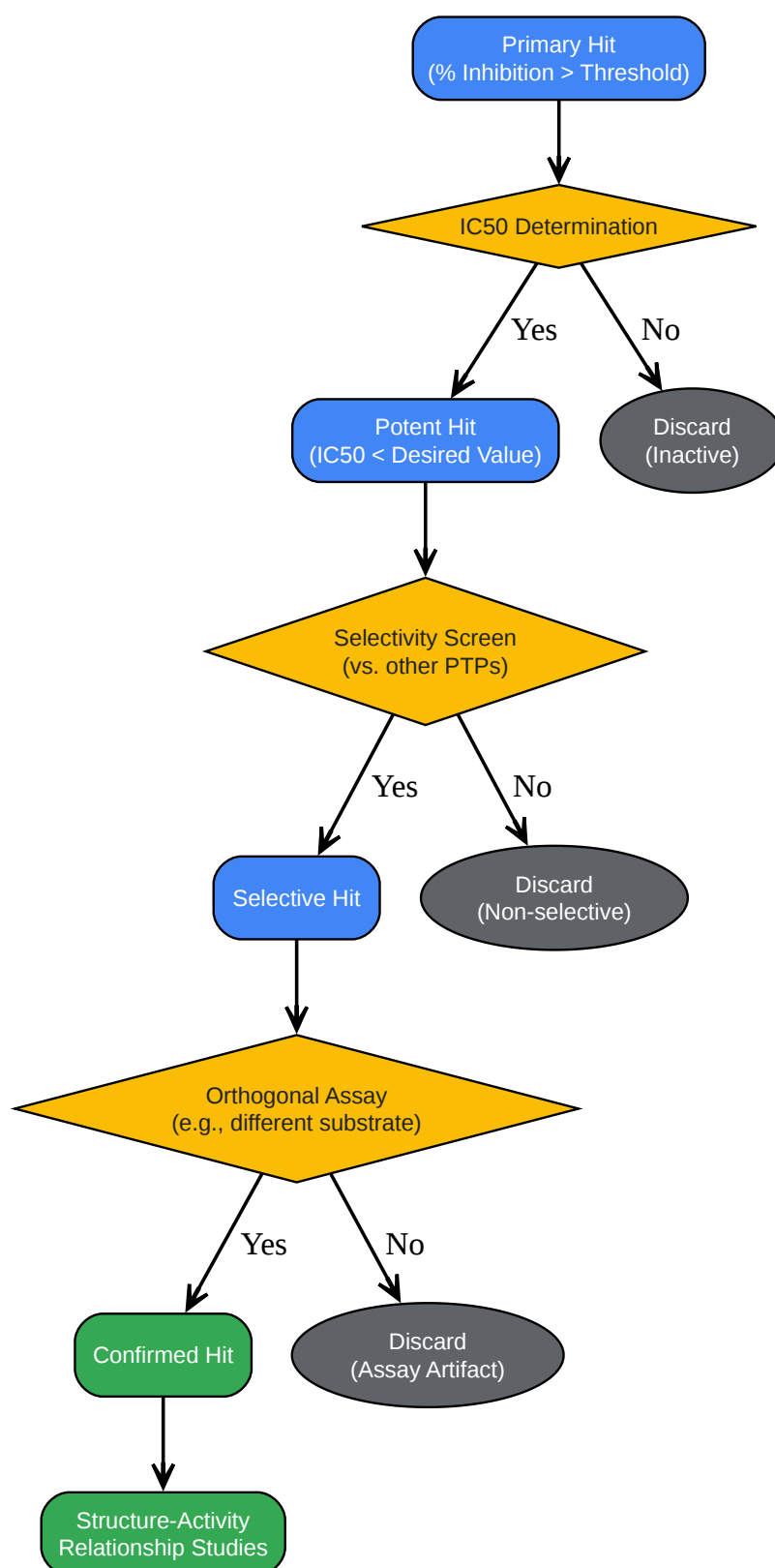
- **Compound Preparation:** Prepare a stock solution of **PTP1B-IN-13** in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
- **Enzyme Preparation:** Dilute the recombinant PTP1B enzyme in cold Assay Buffer to the desired working concentration (e.g., 0.5 ng/μL).
- **Assay Plate Setup:**
 - **Blank wells:** Add 45 μL of Assay Buffer.
 - **Control wells (No inhibitor):** Add 35 μL of Assay Buffer and 10 μL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
 - **Test wells:** Add 35 μL of Assay Buffer and 10 μL of the diluted **PTP1B-IN-13** or test compound.
- **Enzyme Addition:** Add 5 μL of the diluted PTP1B enzyme to the control and test wells. Mix gently by pipetting.
- **Pre-incubation:** Incubate the plate at 37°C for 15 minutes.
- **Reaction Initiation:** Prepare a 2X pNPP substrate solution in Assay Buffer. Add 50 μL of the 2X pNPP solution to all wells to initiate the reaction. The final concentration of pNPP should be at or near its K_m for PTP1B.
- **Incubation:** Incubate the plate at 37°C for 30 minutes.
- **Reaction Termination:** Stop the reaction by adding 25 μL of 1 M NaOH to all wells.
- **Data Acquisition:** Measure the absorbance at 405 nm using a microplate reader.

- **Data Analysis:** Subtract the absorbance of the blank wells from all other wells. Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value by fitting the data to a dose-response curve.

High-Throughput Screening (HTS) Workflow for PTP1B Inhibitors

The following workflow outlines a typical HTS campaign for the discovery of novel PTP1B inhibitors, incorporating both in silico and in vitro methods.





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References

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